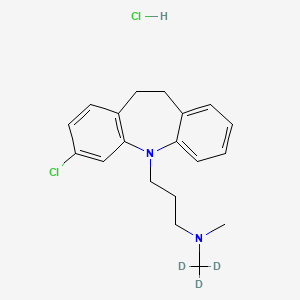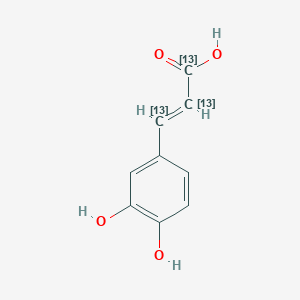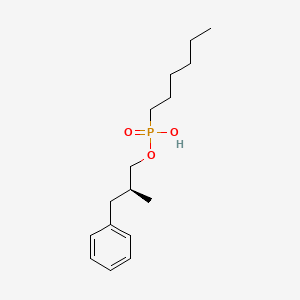
2-Fluoro AMB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is structurally similar to other synthetic cannabinoids and is primarily used as an analytical reference standard in research and forensic applications . This compound is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro AMB involves several steps, starting with the nitration of a precursor compound to introduce the fluorine atom. This is followed by fluorination, reduction, and dehalogenation reactions to obtain the final product . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the same steps as the laboratory synthesis but is optimized for higher efficiency and scalability. Safety protocols are strictly followed to handle the potentially hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro AMB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-fluoro AMB is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Analytical Reference Standard: Used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids in biological samples.
Forensic Toxicology: Helps in the detection and analysis of synthetic cannabinoids in forensic investigations.
Pharmacological Studies: Used to study the binding affinity and activity of synthetic cannabinoids on cannabinoid receptors.
Mécanisme D'action
The mechanism of action of 2-fluoro AMB involves its interaction with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparaison Avec Des Composés Similaires
2-fluoro AMB is structurally similar to other synthetic cannabinoids such as 5-fluoro AMB and AB-PINACA. it differs in the substitution pattern on the indazole ring and the length of the alkyl chain . These structural differences can influence its binding affinity, potency, and metabolic stability.
List of Similar Compounds
5-fluoro AMB: Similar structure with a fluorine atom at a different position.
AB-PINACA: Differs by the replacement of the primary amide moiety with a methyl ester.
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of synthetic cannabinoids. Its unique structure and properties make it an important tool for analytical, forensic, and pharmacological applications. Understanding its synthesis, reactions, and mechanism of action can provide insights into the broader field of synthetic cannabinoids and their effects.
Propriétés
Formule moléculaire |
C19H26FN3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
methyl (2S)-2-[[1-(2-fluoropentyl)indazole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H26FN3O3/c1-5-8-13(20)11-23-15-10-7-6-9-14(15)17(22-23)18(24)21-16(12(2)3)19(25)26-4/h6-7,9-10,12-13,16H,5,8,11H2,1-4H3,(H,21,24)/t13?,16-/m0/s1 |
Clé InChI |
ZOLPINKONYFTMC-VYIIXAMBSA-N |
SMILES isomérique |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC)F |
SMILES canonique |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)

![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)





